Methyl 4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE is a complex organic compound that belongs to the class of oxazoloquinolones. This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring and a benzoate ester group. The presence of a hydroxyl group on the phenyl ring and a methyl group on the quinoline core further adds to its chemical diversity. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of METHYL 4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE involves several steps. One common synthetic route starts with the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol. This reaction yields three regioisomeric oxazoloquinolones, which are then separated and purified . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
METHYL 4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce hydroquinoline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. In biology, it is used to study enzyme inhibition and receptor binding. In industry, it may be used as an intermediate in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of METHYL 4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group on the phenyl ring and the oxazole ring play crucial roles in binding to these targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific target and the biological context .
Comparison with Similar Compounds
METHYL 4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE can be compared with other oxazoloquinolone derivatives, such as 4-hydroxy-2-quinolones and pyrrolopyrazine derivatives. These compounds share similar structural features but differ in their specific substituents and biological activities. For example, 4-hydroxy-2-quinolones are known for their antimicrobial properties, while pyrrolopyrazine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 4-[7-(4-hydroxyphenyl)-3-methyl-5-oxo-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-4-yl]benzoate |
InChI |
InChI=1S/C25H22N2O5/c1-13-21-22(15-3-5-16(6-4-15)25(30)31-2)23-19(26-24(21)32-27-13)11-17(12-20(23)29)14-7-9-18(28)10-8-14/h3-10,17,22,26,28H,11-12H2,1-2H3 |
InChI Key |
JGZRINNKRWTTRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.